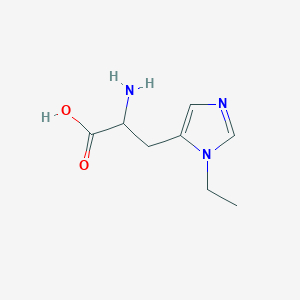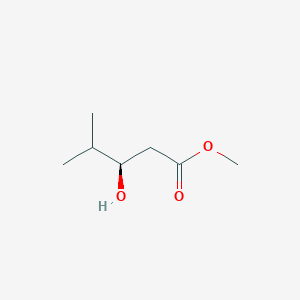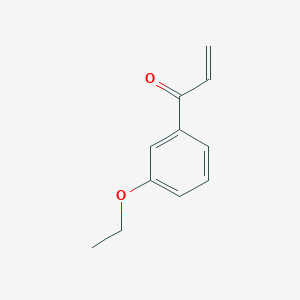
2-amino-3-(3-ethylimidazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(3-ethylimidazol-4-yl)propanoic acid is an amino acid derivative that contains an imidazole ring. This compound is structurally related to histidine, an essential amino acid, but with an ethyl group substitution on the imidazole ring. Amino acids like this one play crucial roles in various biological processes, including protein synthesis and enzyme function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3-ethylimidazol-4-yl)propanoic acid typically involves the alkylation of histidine derivatives. One common method includes the use of ethyl iodide as the alkylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
2-amino-3-(3-ethylimidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring or the amino group, using agents like sodium borohydride.
Substitution: The ethyl group on the imidazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole-4-carboxylic acid derivatives, while reduction can yield various amine derivatives.
科学的研究の応用
2-amino-3-(3-ethylimidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme function and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to histidine.
Industry: Utilized in the production of pharmaceuticals and as a precursor in various chemical processes.
作用機序
The mechanism of action of 2-amino-3-(3-ethylimidazol-4-yl)propanoic acid involves its interaction with enzymes and proteins. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, influencing enzyme activity and stability. The ethyl group substitution may alter the compound’s binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure but without the ethyl substitution.
2-amino-3-(1H-imidazol-4-yl)propanoic acid: Another amino acid derivative with a different substitution pattern on the imidazole ring.
Uniqueness
The presence of the ethyl group on the imidazole ring of 2-amino-3-(3-ethylimidazol-4-yl)propanoic acid distinguishes it from other similar compounds. This substitution can affect the compound’s chemical reactivity, binding properties, and biological activity, making it unique in its applications and interactions.
特性
IUPAC Name |
2-amino-3-(3-ethylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-11-5-10-4-6(11)3-7(9)8(12)13/h4-5,7H,2-3,9H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAWDFCVOHGUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid](/img/structure/B13600377.png)
![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)



![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)



